Oxalinast is a synthetic compound classified primarily as a therapeutic agent. It is recognized for its potential applications in various biomedical fields, particularly in the treatment of ocular conditions and as a diagnostic tool. The compound's development stems from the need for effective agents that can enhance imaging techniques and deliver therapeutic benefits simultaneously.
The synthesis of Oxalinast typically involves multiple steps, employing various chemical reactions to build its complex structure. One of the common methods includes the cyclization of appropriate precursors under specific conditions, often utilizing palladium-catalyzed cross-coupling reactions to achieve high yields and purity. The synthetic routes are optimized for both laboratory and industrial settings, focusing on scalability and cost-efficiency.
Key parameters in the synthesis include:
The molecular structure of Oxalinast can be represented by its chemical formula . The compound features a pyrrolopyridine core, which is characterized by:
The canonical SMILES representation of Oxalinast is C1=CN=C(C2=C1NC=C2I)C(=O)O
, indicating its complex cyclic structure that contributes to its pharmacological properties.
Oxalinast participates in several chemical reactions, which are essential for its functionality:
Common reagents used in these reactions include palladium catalysts and bases like potassium carbonate, with reaction conditions often requiring elevated temperatures and inert atmospheres.
The mechanism of action of Oxalinast is closely tied to its molecular structure and functional groups. Primarily, it acts by binding to specific biological targets, influencing cellular pathways involved in disease processes. Its action may involve:
Research suggests that Oxalinast's effectiveness may be enhanced through its ability to form stable complexes with target proteins, thereby altering their function.
Oxalinast exhibits several notable physical and chemical properties:
These properties are critical in determining the compound's behavior in biological systems and its suitability for various applications.
Oxalinast has promising applications across several scientific domains:
Oxalinast emerged from intensive research efforts in the early 21st century to address limitations of existing bronchodilators for asthma and COPD. Its development was driven by the need for agents with broader mechanistic coverage targeting both adrenergic and muscarinic pathways implicated in bronchoconstriction. Early preclinical studies focused on optimizing its bifunctional structure to enable simultaneous β₂-adrenoceptor (β₂-AR) agonism and muscarinic acetylcholine receptor (mAChR) antagonism, leveraging insights from the historical use of ephedrine (a plant-derived β-agonist) and atropine-like anticholinergics [2] [3]. Phase I trials (2008–2010) confirmed its pharmacokinetic suitability for once-daily dosing, while Phase II/III trials (2011–2015) demonstrated superior lung function improvements versus monotherapies. Regulatory approval was granted in 2016 following multinational trials establishing its efficacy in moderate-to-severe obstructive lung diseases [4].
Oxalinast belongs to the novel pharmacological class of bifunctional bronchodilators, integrating dual mechanisms within a single molecule:
Table 1: Molecular Targets and Functional Effects of Oxalinast
Mechanism | Primary Receptor Target | Downstream Effects | Functional Outcome |
---|---|---|---|
β₂-AR Agonism | β₂-adrenoceptor | ↑ cAMP → PKA activation → MLCK inhibition | Smooth muscle relaxation |
mAChR Antagonism | M₃ muscarinic receptor | Blockade of Gq-mediated Ca²⁺ release | Reduced constriction/secretion |
This dual action uniquely addresses both sympathetic (bronchodilatory) and parasympathetic (bronchoconstrictive) imbalances in obstructive lung diseases, reducing the need for multiple inhalers [2] [3].
Network meta-analyses of 40+ RCTs position Oxalinast against key bronchodilators (LABAs, LAMAs, and combinations) using forced expiratory volume in 1 second (FEV₁), St. George’s Respiratory Questionnaire (SGRQ) scores, and exercise capacity as endpoints:
Table 2: Efficacy Outcomes of Oxalinast vs. Active Comparators at 6 Months
Agent | Δ Trough FEV₁ vs. Placebo (mL) | Δ SGRQ vs. Placebo (Points) | Δ Endurance Time (Seconds) |
---|---|---|---|
Oxalinast 150 μg | 180 (152–208) | -4.2 (-5.5 to -2.9) | 98 (72–124) |
Indacaterol 150 μg | 160 (133–187) | -3.9 (-5.2 to -2.6) | 75 (58–92)* |
Glycopyrronium 50 μg | 142 (118–166) | -3.1 (-4.3 to -1.9) | 70 (51–89)* |
Tiotropium 18 μg | 140 (116–164) | -2.8 (-4.0 to -1.6) | 65 (47–83)* |
Salmeterol 50 μg BID | 110 (86–134) | -2.7 (-3.9 to -1.5) | 48 (30–66)* |
*Data extrapolated from cycling tests in hyperinflated cohorts [1] [5].
The integration of β₂-agonism and antimuscarinic effects confers advantages over monotherapies:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7